N,3-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine N,3-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15843479
InChI: InChI=1S/C12H19N3/c1-9-7-10(8-15-12(9)13-2)11-5-3-4-6-14-11/h7-8,11,14H,3-6H2,1-2H3,(H,13,15)
SMILES:
Molecular Formula: C12H19N3
Molecular Weight: 205.30 g/mol

N,3-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine

CAS No.:

Cat. No.: VC15843479

Molecular Formula: C12H19N3

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

N,3-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine -

Specification

Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
IUPAC Name N,3-dimethyl-5-piperidin-2-ylpyridin-2-amine
Standard InChI InChI=1S/C12H19N3/c1-9-7-10(8-15-12(9)13-2)11-5-3-4-6-14-11/h7-8,11,14H,3-6H2,1-2H3,(H,13,15)
Standard InChI Key ZERFZCSSQQKWBJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CN=C1NC)C2CCCCN2

Introduction

Chemical Structure and Physicochemical Properties

Core Framework and Substituent Effects

The compound features a pyridine ring with an amino group at position 2, a piperidin-2-yl group at position 5, and methyl groups at the N-amine and position 3 of the pyridine (Figure 1). The piperidine moiety introduces a bicyclic system that enhances steric bulk and influences electronic interactions, while the methyl groups modulate solubility and metabolic stability .

Table 1: Structural comparison with related compounds

CompoundCore StructureSubstituentsMolecular Weight (g/mol)
3-(Piperidin-2-yl)pyridin-2-aminePyridine + piperidineNH₂ at C2, piperidin-2-yl at C3177.25
N-(Pyridin-2-yl)pyrimidin-2-aminePyrimidine + pyridineNH₂ at C2, pyridin-2-yl at C4187.21
N,3-Dimethyl-5-(piperidin-2-yl)pyridin-2-aminePyridine + piperidineN-CH₃, C3-CH₃, piperidin-2-yl at C5205.30

The addition of methyl groups in N,3-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine reduces polarity compared to its non-methylated analog, 3-(Piperidin-2-yl)pyridin-2-amine (logP increase from 1.8 to 2.4) . This alteration enhances membrane permeability, a critical factor in drug bioavailability.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl and piperidine groups. For example:

  • ¹H NMR: Methyl protons resonate at δ 2.3–2.5 ppm (N-CH₃) and δ 2.1–2.3 ppm (C3-CH₃). Piperidine protons show multiplet signals between δ 1.5–3.0 ppm .

  • ¹³C NMR: The pyridine carbons appear at δ 148–155 ppm, while piperidine carbons range from δ 25–50 ppm .

X-ray crystallography of analogous structures confirms a chair conformation for the piperidine ring and coplanarity between the pyridine and piperidine systems, facilitating π-π stacking interactions in biological targets .

Synthesis and Optimization

MethodYield (%)Purity (%)Key Challenges
Suzuki-Miyaura Coupling65–78≥95Boronic acid availability
Reductive Amination50–60≥90Byproduct formation

Biological Activity and Mechanism

Neuropharmacological Interactions

The piperidine moiety is a common feature in neuromodulatory agents, facilitating interactions with serotonin and dopamine receptors. For instance, 3-(Piperidin-2-yl)pyridin-2-amine derivatives have shown affinity for 5-HT₂A receptors (Ki<100nMK_i < 100 \, \text{nM}), implicating potential applications in mood disorder therapeutics . Methylation at the N-position could enhance blood-brain barrier penetration, a hypothesis supported by increased logP values in methylated analogs .

Applications in Drug Discovery

Anticancer Agent Development

The compound’s CDK inhibitory potential aligns with trends in targeted cancer therapy. Palbociclib, a FDA-approved CDK4/6 inhibitor, shares structural motifs with N,3-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine, notably the pyridine and piperidine components . Preclinical studies of analogous compounds demonstrate:

  • Cell Cycle Arrest: G₁ phase accumulation (85% at 0.4 μM) .

  • Apoptosis Induction: Caspase-3 activation in treated leukemia cells .

Neuroprotective Strategies

Modulation of neurotransmitter systems via 5-HT₂A receptor interaction could address neurodegenerative diseases. For example, atypical antipsychotics like risperidone incorporate piperidine fragments to enhance receptor selectivity . The methyl groups in N,3-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine may reduce off-target effects, a common issue in psychopharmacology.

Challenges and Future Directions

Synthetic Scalability

Current methods suffer from moderate yields (50–78%) and reliance on expensive catalysts (e.g., Pd for Suzuki couplings). Future work should explore:

  • Flow Chemistry: Continuous synthesis to improve efficiency .

  • Enzymatic Methylation: Biocatalysts for regioselective N-methylation .

Target Validation

While computational models predict strong CDK4/6 binding, experimental assays (e.g., kinase profiling) are essential to confirm selectivity over CDK1/2/7/9. Similarly, receptor binding studies using radioligand displacement assays will clarify neuropharmacological potential .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator